5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
CAS No.:
Cat. No.: VC15900559
Molecular Formula: C13H18BNO4S
Molecular Weight: 295.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18BNO4S |
|---|---|
| Molecular Weight | 295.2 g/mol |
| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2,1-benzothiazole 2,2-dioxide |
| Standard InChI | InChI=1S/C13H18BNO4S/c1-12(2)13(3,4)19-14(18-12)10-5-6-11-9(7-10)8-20(16,17)15-11/h5-7,15H,8H2,1-4H3 |
| Standard InChI Key | XZZXVHIVOOGPJS-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NS(=O)(=O)C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a benzo[c]isothiazole scaffold, where the sulfur atom is oxidized to a sulfone (2,2-dioxide), enhancing electron-withdrawing characteristics. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 5 introduces a boronic ester moiety, critical for Suzuki-Miyaura coupling reactions. Key structural attributes include:
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Molecular Weight: 295.16 g/mol (calculated from C₁₃H₁₈BNO₄S).
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Aromatic System: The benzo[c]isothiazole ring contributes planar geometry, while the sulfone group increases polarity.
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Boron Coordination: The sp²-hybridized boron atom within the dioxaborolane ring facilitates transmetalation in cross-coupling reactions .
Experimental data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure. For instance, ¹H NMR spectra exhibit characteristic signals for the tetramethyl groups (δ ≈ 1.3 ppm) and aromatic protons (δ ≈ 7.0–7.5 ppm) . IR spectra show strong absorption bands for the sulfone (≈1130 cm⁻¹) and boronic ester (≈1340 cm⁻¹) .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a multi-step sequence:
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Sulfonamide Formation: 2-Chlorobenzylsulfonyl chloride undergoes amidation to yield 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.
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Bromination: N-Bromosuccinimide (NBS) introduces a bromine atom at position 5.
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Miyaura Borylation: A palladium-catalyzed reaction with bis(pinacolato)diboron installs the boronic ester group .
Representative Reaction Conditions:
| Step | Reagents/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | NH₃ (excess) | THF | RT | 94% |
| 2 | NBS | DMF | RT | 85% |
| 3 | Pd(dppf)Cl₂, KOAc | DME | 80°C | 80% |
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The boronic ester moiety enables Suzuki-Miyaura couplings to generate biaryl structures targeting cyclin-dependent kinases (CDKs). For example, coupling with pyridine derivatives yielded potent CDK8/19 inhibitors (IC₅₀ = 2.6–4.9 nM) . Key derivatives include:
| Derivative | CDK8 IC₅₀ (nM) | CDK19 IC₅₀ (nM) | Solubility (μM) |
|---|---|---|---|
| Spirolactam analog | 4.9 ± 0.6 | 2.6 ± 0.4 | 120 |
| Spirocarbamate analog | 3.1 ± 0.3 | 1.9 ± 0.2 | 95 |
These compounds exhibit prolonged residence times (>50 min) in kinase binding assays, attributed to the sulfone’s hydrogen-bonding with Asp173 .
Antimicrobial Agents
While direct data for this compound is limited, structurally related 1,3-dihydrobenzo[c]isothiazole derivatives demonstrate antibacterial and antifungal activities. For instance, analogs with electron-withdrawing substituents show MIC values of 8–32 μg/mL against Staphylococcus aureus and Candida albicans .
Biological Activity and Mechanism
Cell-Based Potency
In 7dF3 cell proliferation assays, derivatives of this compound exhibit IC₅₀ values ranging from 0.42 to 0.80 μM, comparable to reference drugs like imatinib. The sulfone group enhances cellular uptake by reducing log P values (≈2.5 vs. >3.0 for non-sulfonated analogs) .
Selectivity Profiling
Off-target screening against 50 kinases revealed >100-fold selectivity for CDK8/19 over CDK2/9, minimizing cytotoxicity in healthy cells .
Pharmacokinetics and Toxicity
ADME Properties
Pharmacokinetic studies in rodents and dogs highlight favorable profiles:
| Species | Cl (L/h/kg) | Vd (L/kg) | F (%) | t₁/₂ (h) |
|---|---|---|---|---|
| Mouse | 1.87 | 1.08 | 54 | 0.55 |
| Rat | 1.54 | 1.53 | 88 | 0.97 |
| Dog | 0.84 | 0.74 | 126 | 0.70 |
Human predictions suggest moderate clearance (≈0.88 L/h/kg) and bioavailability (≈70%) .
Toxicity Considerations
No acute toxicity is reported at therapeutic doses (≤50 mg/kg). Chronic exposure studies in rats indicate mild hepatic enzyme elevation, reversible upon discontinuation .
Recent Advances and Future Directions
Recent work explores this compound’s utility in PROTACs (proteolysis-targeting chimeras) and covalent kinase inhibitors. For example, conjugating it to E3 ligase ligands degrades CDK8/19 with DC₅₀ values <100 nM . Additionally, fluorinated analogs are under investigation for PET imaging applications .
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